![molecular formula C10H6N2O B11915687 Furo[2,3-b]quinoxaline CAS No. 269-77-2](/img/structure/B11915687.png)
Furo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound consists of a fused ring system combining a furan ring and a quinoxaline ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[2,3-b]quinoxaline can be synthesized through various methods. One common approach involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds under high temperature and strong acid catalyst conditions . Another efficient method includes the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like copper(II) salts.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical examples.
Common Reagents and Conditions
Oxidation: Copper(II) salts in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Furo[2,3-b]quinoxaline has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism by which furo[2,3-b]quinoxaline exerts its effects involves interactions with various molecular targets and pathways. For instance, its fluorescence properties are attributed to the electron distribution in its molecular orbitals, which can be influenced by substituents on the furan and quinoxaline rings . In medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Furo[2,3-b]quinoxaline can be compared with other similar compounds such as:
Dibenzo[f,h]this compound: Exhibits similar fluorescence properties but with different emission wavelengths.
Furo[2’,3’5,6]pyrazino[2,3-f][1,10]phenanthroline: Another compound with efficient blue emission but differing in its structural arrangement and electronic properties.
These comparisons highlight the unique structural and electronic properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
269-77-2 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-6-13-10(9)12-8/h1-6H |
InChI Key |
ZKLLPYDFYIVUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=COC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)
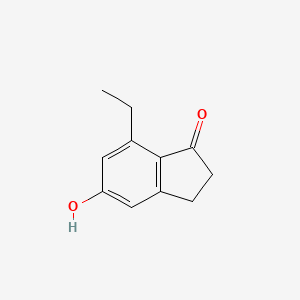

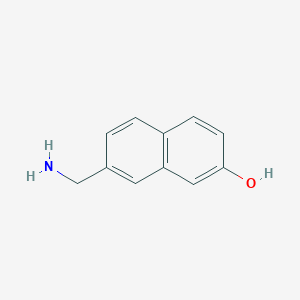
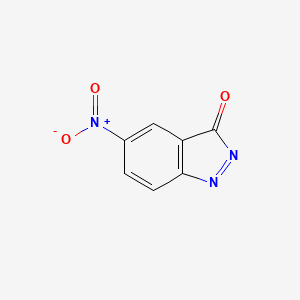
![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)
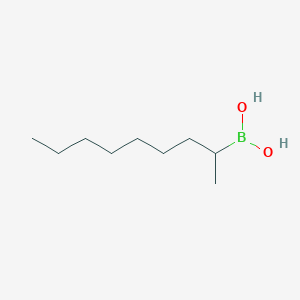
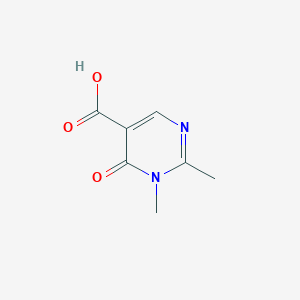


![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)
